2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 182.64 g/mol. It is a derivative of indene, characterized by the presence of a carbaldehyde group at the 4-position of the indene ring. The compound is known for its unique structural features, including a fused bicyclic system that contributes to its chemical reactivity and biological activity. The compound is also referred to by its CAS number, 2055840-50-9, and has various applications in chemical synthesis and biological research .
Research indicates that 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride exhibits notable biological activities. It has been studied for its potential pharmacological effects, including:
The synthesis of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride can be achieved through several methods:
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride has several applications across various fields:
Interaction studies involving 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride focus on its binding affinity with biological targets. Research has indicated potential interactions with:
These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 | 0.97 | Different position of the aldehyde group |
1-(2,3-Dihydro-1H-inden-4-yl)ethanone | 38997-97-6 | 0.94 | Ketone functional group instead of aldehyde |
5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 41828-13-1 | 0.93 | More saturated naphthalene structure |
2-Methylindane | 6118-45-0 | N/A | Contains a methyl group at the indane position |
These compounds highlight the uniqueness of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride due to its specific functional groups and structural characteristics that influence its chemical reactivity and biological activity .